
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine, also known as CSP-1103, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, which can lead to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine in lab experiments is its potential therapeutic properties. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which can be useful in the study of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine. One area of research could involve further investigation of its potential therapeutic properties, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for lab experiments. Finally, research could explore the potential of this compound as a lead compound for the development of new drugs with similar properties.
Synthesemethoden
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine can be synthesized through a multi-step process involving various chemical reactions. The first step involves the preparation of 3-cyclopropylmethoxy-1-(4-methylphenyl)-2-propen-1-one, which is then reacted with p-toluenesulfonyl hydrazide to form the hydrazone intermediate. The hydrazone intermediate is then reacted with pyrrolidine to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(cyclopropylmethoxy)-1-((4-methylstyryl)sulfonyl)pyrrolidine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-14-2-4-15(5-3-14)9-11-22(19,20)18-10-8-17(12-18)21-13-16-6-7-16/h2-5,9,11,16-17H,6-8,10,12-13H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBFBODAJRJGDF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
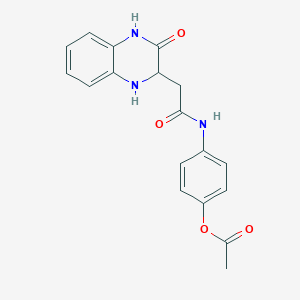
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)


![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
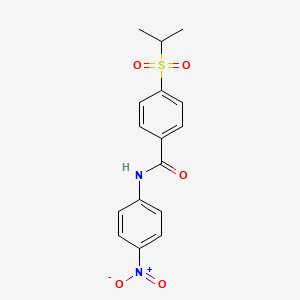
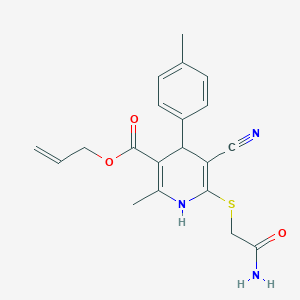

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)
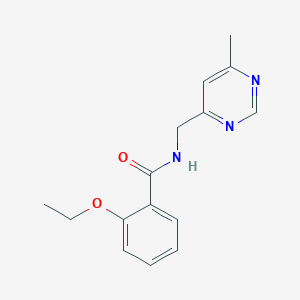
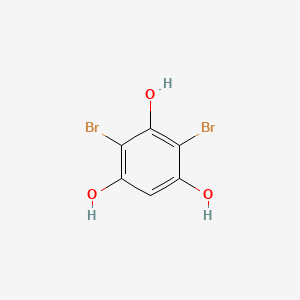
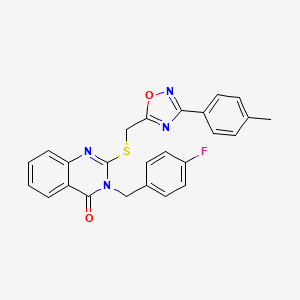
![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
